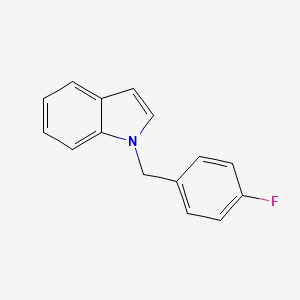

1-(4-氟苄基)-1H-吲哚

描述

The compound "1-(4-Fluorobenzyl)-1H-indole" is a structurally significant molecule that appears to be a core component or a derivative in various research studies. It is related to several compounds that have been synthesized and evaluated for their biological activities, such as anti-hepatitis B virus activity, modulation of serotonergic and dopaminergic receptors, and anticancer properties. The presence of the fluorobenzyl group and the indole core suggests that this compound may have interesting interactions with biological targets.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with specific reagents and conditions. For instance, the synthesis of a hepatitis B inhibitor with a similar structure involved crystallization from acetonitrile and single-crystal X-ray analysis to determine its monoclinic P21/n space group . Another study reported the synthesis of a benzimidazole derivative with spectral identification through IR, 1H NMR, and EI mass spectral analysis . Additionally, the synthesis of arylpiperazinyl Mannich bases of a related compound was achieved by treating 3-acetyl indole with 4-fluorobenzoyl chloride in the presence of anhydrous triethylamine in benzene .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using X-ray crystallography, which provides detailed information about the spatial arrangement of atoms within the molecule. For example, the crystal structure of a benzimidazole derivative revealed an intramolecular hydrogen bond and was further compared with optimized geometries obtained from semi-empirical and ab initio calculations . Similarly, the crystal structure of a pyrido[3,4-b]indole derivative was established by single crystal X-ray diffraction analysis .

Chemical Reactions Analysis

The chemical reactivity of indole derivatives is explored through various reactions, such as the condensation reactions to synthesize oxazolone derivatives or the Staudinger [2+2] cycloaddition reaction to create azetidinone compounds . These reactions are carefully designed to introduce specific functional groups and to construct complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using a range of spectroscopic and analytical techniques. Mass spectrometry, NMR, and IR spectroscopy are commonly used to identify and confirm the structure of the synthesized compounds . The biological activities, such as anticancer and antimicrobial properties, are evaluated using assays like the MTT assay for anticancer activity or screening for antioxidant and antimicrobial activities .

科学研究应用

大麻素受体研究中的吲哚衍生物

1-(4-氟苄基)-1H-吲哚及其衍生物已被确定为新型精神活性物质中的关键成分。这些化合物,包括 AB-FUBICA 和 ADB-FUBICA,对大麻素 CB1 和 CB2 受体表现出很高的亲和力。这一发现突出了它们在与大麻素受体研究和相关疗法开发相关的研究中的潜在用途 (Qian 等,2015)。

乙型肝炎病毒抑制的潜力

1-(4-氟苄基)-1H-吲哚的衍生物已显示出作为乙型肝炎病毒 (HBV) 的新型抑制剂的前景。该化合物 8-氟-5-(4-氟苄基)-3-(2-甲氧基苄基)-3,5-二氢-4H-嘧啶并[5,4-b]吲哚-4-酮,在体外对 HBV 表现出纳摩尔级抑制活性,表明在抗病毒研究中具有潜在应用 (Ivashchenko 等,2019)。

在有机化学和合成中的应用

吲哚结构,包括 1-(4-氟苄基)-1H-吲哚,是各种生物活性天然和合成化合物的基本组成部分。它的合成和功能化,特别是通过钯催化的反应,在有机化学中具有重要意义,影响了药物中间体和活性成分的产生 (Cacchi & Fabrizi,2005)。

在抗氧化和抗菌活性中的作用

1-(4-氟苄基)-1H-吲哚的衍生物已被合成并评估其抗氧化和抗菌活性。这些研究有助于了解吲哚衍生物的生物学特性及其潜在治疗应用 (Rao 等,2019)。

吲哚衍生物在抗癌研究中的作用

最近的研究集中在吲哚-苯并咪唑上,其结构与 1-(4-氟苄基)-1H-吲哚相似,因其抗增殖和抗雌激素作用而受到关注。这些化合物在抗癌研究中显示出潜力,特别是在调节雌激素受体靶基因表达和整合应激反应信号传导方面 (Karadayi 等,2020)。

未来方向

属性

IUPAC Name |

1-[(4-fluorophenyl)methyl]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN/c16-14-7-5-12(6-8-14)11-17-10-9-13-3-1-2-4-15(13)17/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPAZBSSZIZVEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359515 | |

| Record name | 1-(4-Fluorobenzyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorobenzyl)-1H-indole | |

CAS RN |

204205-77-6 | |

| Record name | 1-(4-Fluorobenzyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B1331828.png)

![6-Bromo-4H-imidazo[4,5-b]pyridine](/img/structure/B1331835.png)

![4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331842.png)

![4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331879.png)